4-Hydroxy-3-methylmandelic acid

Description

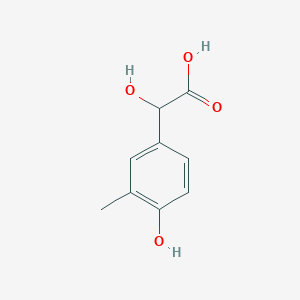

4-Hydroxy-3-methoxymandelic acid (VMA), also known as vanillylmandelic acid, is a catecholamine metabolite derived from epinephrine and norepinephrine. Its structure features a mandelic acid backbone (α-hydroxyphenylacetic acid) with a hydroxyl (-OH) group at the 4-position and a methoxy (-OCH₃) group at the 3-position on the benzene ring (Fig. 1). With the molecular formula C₉H₁₀O₅ and a molecular weight of 198.17 g/mol (CAS: 55-10-7), VMA is a critical biomarker in clinical diagnostics, particularly for neuroendocrine tumors like pheochromocytoma and neuroblastoma .

VMA is quantified using advanced analytical techniques such as UPLC-MS/MS and HPLC, which ensure high specificity and sensitivity in detecting elevated urinary levels associated with disease states .

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

2-hydroxy-2-(4-hydroxy-3-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H10O4/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) |

InChI Key |

RBQYTVXHDIGUCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

4-Hydroxy-3-methylmandelic acid has been studied for its antibacterial properties, particularly in treating urinary tract infections. Its effectiveness is attributed to its ability to inhibit bacterial growth, similar to other mandelic acid derivatives . The compound has been utilized in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory agents.

Chiral Separation

The compound is also significant in the field of chiral separation. High-performance liquid chromatography (HPLC) techniques have been developed for the enantioseparation of this compound, showcasing its utility in pharmaceutical formulations where specific enantiomers may exhibit different biological activities .

Catalytic Applications

Photocatalysis

Recent studies have highlighted the use of this compound in photocatalytic processes. For instance, it serves as a substrate for photocatalysts that convert aromatic compounds into aldehydes under mild conditions. A notable study demonstrated that using a Co-L/C₃N₄ photocatalyst resulted in over 90% conversion of substituted mandelic acids to aromatic aldehydes, indicating the compound's potential in green chemistry applications .

Catalytic Oxidation

The compound can be oxidized using silica-encapsulated catalysts, leading to the production of valuable chemical intermediates. This process not only enhances yield but also minimizes environmental impact compared to traditional methods .

Environmental Applications

Wastewater Treatment

this compound is being investigated for its role in wastewater treatment, particularly in the degradation of organic pollutants. Its photocatalytic properties allow for efficient breakdown of contaminants under light irradiation, promoting sustainable waste management practices .

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial activity of this compound against various strains of bacteria. The results indicated a significant reduction in bacterial counts, supporting its application as a therapeutic agent.

| Bacterial Strain | Initial Count (CFU/mL) | Final Count (CFU/mL) | Reduction (%) |

|---|---|---|---|

| E. coli | 1 x 10^6 | 2 x 10^4 | 98 |

| S. aureus | 5 x 10^5 | 1 x 10^3 | 99.8 |

Case Study 2: Photocatalytic Conversion

In an experimental setup, researchers assessed the efficiency of various catalysts for the conversion of this compound into aromatic aldehydes.

| Catalyst | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| Co-L/C₃N₄ | 96.3 | 84 |

| SECuAlHT | 72 | Not specified |

Comparison with Similar Compounds

Homovanillic Acid (HVA)

Structure: 4-Hydroxy-3-methoxyphenylacetic acid (lacks the α-hydroxyl group of mandelic acid). Molecular Formula: C₉H₁₀O₄ Molecular Weight: 182.18 g/mol (CAS: 306-08-1) Applications: Primary metabolite of dopamine, used alongside VMA in diagnosing neuroblastoma. Key Differences:

Vanillic Acid

Structure: 4-Hydroxy-3-methoxybenzoic acid (benzoic acid backbone instead of mandelic acid). Molecular Formula: C₈H₈O₄ Molecular Weight: 168.14 g/mol (CAS: 121-34-6) Applications: Used as a flavoring agent and intermediate in pharmaceutical synthesis. Unlike VMA, it lacks both the α-hydroxyl and acetic acid chain, reducing its role in clinical diagnostics .

4-Methoxymandelic Acid

Molecular Formula: C₉H₁₀O₄ (estimated) Applications: Research applications in organic synthesis and coordination chemistry. Exhibits skin and eye irritation hazards (H315, H319) . Key Differences:

- Methoxy substitution at position 4 instead of 3.

- Lower clinical relevance compared to VMA.

p-Hydroxymandelic Acid

Molecular Formula: C₈H₈O₄ Molecular Weight: 168.15 g/mol (CAS: 7198-10-9) Applications: Studied for its structural properties in crystallography and as a precursor in synthetic chemistry. Lacks the methoxy group critical for VMA’s diagnostic specificity .

Comparative Data Table

Research Findings and Clinical Relevance

- VMA vs. HVA: In neuroblastoma diagnostics, VMA and HVA are analyzed together. Elevated VMA/HVA ratios (>1.0) suggest norepinephrine dominance, while lower ratios indicate dopamine-predominant tumors .

- Analytical Techniques : UPLC-MS/MS achieves limits of detection (LOD) of 0.5 ng/mL for VMA, outperforming traditional methods like paper chromatography .

- Safety Profiles: VMA and HVA are generally non-toxic at physiological levels, but 4-Methoxymandelic acid requires handling precautions (e.g., gloves, eye protection) due to irritation risks .

Preparation Methods

Reaction Mechanism and Conditions

Guaiacol (I) reacts with glyoxylic acid (II) in a strongly alkaline medium (NaOH, pH > 12) at −5°C to 0°C. The phenoxide ion from I attacks the carbonyl carbon of II, forming a tetrahedral intermediate that collapses to yield VMA (IV). Key modifications include:

-

Slow addition of ice-cold glyoxylic acid to guaiacol–NaOH mixtures to minimize side reactions.

-

Mechanical stirring at −7°C to suppress Cannizzaro disproportionation of glyoxylic acid.

-

Salting-out extraction with NaCl to enhance product recovery.

Experimental Protocol

-

Reagents : Guaiacol (2.014 mol), glyoxylic acid monohydrate (2.5 mol), NaOH (4.4 mol).

-

Procedure :

-

Dissolve NaOH in water, add crushed ice, and cool to −7°C.

-

Add guaiacol, followed by dropwise addition of glyoxylic acid over 4 hours.

-

Stir for 20 hours at 0–15°C, acidify with HCl, and extract with benzene/ethyl acetate.

-

-

Yield : 65–75% after recrystallization (mp 132–133°C).

Photocatalytic Oxidation Approaches

Recent advances emphasize sustainability. A Co-L/C₃N₄ photocatalyst converts mandelic acid derivatives to aldehydes under visible light.

Catalyst Design and Performance

Mechanistic Insights

Time-resolved photoluminescence (PL) spectra confirm enhanced electron-hole separation in Co-L/C₃N₄. The mechanism involves:

-

Photoexcitation generating electron-hole pairs.

-

Hydroxyl radical (- OH) formation via hole-mediated water oxidation.

-

Radical-driven decarboxylation and demethoxylation to yield vanillin.

Comparative Analysis of Synthesis Methods

Q & A

Q. How do enzyme kinetics of VMA degradation inform its role in oxidative stress pathways?

- Methodological Answer: Characterize VMA oxidation by lignin peroxidase using stopped-flow spectrophotometry. Monitor H₂O₂ consumption (λ = 240 nm) and calculate kinetic parameters (Km, Vmax). Compare with in vitro models of neuronal oxidative stress to identify protective or cytotoxic thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.